molecular formula C30H47N3O7SSi2 B590745 N-Benzoyl-2'-o-[(methylthio)methyl]-3',5'-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine CAS No. 139434-68-7

N-Benzoyl-2'-o-[(methylthio)methyl]-3',5'-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine

Cat. No.: B590745
CAS No.: 139434-68-7
M. Wt: 649.95
InChI Key: CWVIBHROGHPVKN-UNXBZVTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-Benzoyl-2’-o-[(methylthio)methyl]-3’,5’-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine can be achieved through various synthetic routes. One common method involves the reaction of dimethyl sulfoxide with N4-Benzoyl-3’,5’-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine . The reaction conditions typically include the use of specific reagents and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Benzoyl-2’-o-[(methylthio)methyl]-3’,5’-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of different derivatives of the compound.

Scientific Research Applications

N-Benzoyl-2’-o-[(methylthio)methyl]-3’,5’-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it may be used to study the interactions of nucleoside analogs with biological molecules. In medicine, it can be utilized in the development of new therapeutic agents or as a tool to investigate the mechanisms of action of existing drugs. In industry, it may be employed in the production of specialized chemicals or materials .

Mechanism of Action

The mechanism of action of N-Benzoyl-2’-o-[(methylthio)methyl]-3’,5’-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to nucleic acids or proteins, thereby modulating their function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-Benzoyl-2’-o-[(methylthio)methyl]-3’,5’-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine can be compared with other similar compounds, such as other nucleoside analogs or disiloxane derivatives . These compounds may share similar structural features or chemical properties but differ in their specific applications or mechanisms of action.

Properties

IUPAC Name

N-[1-[(6aR,8R,9R,9aR)-9-(methylsulfanylmethoxy)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47N3O7SSi2/c1-19(2)42(20(3)4)37-17-24-26(39-43(40-42,21(5)6)22(7)8)27(36-18-41-9)29(38-24)33-16-15-25(32-30(33)35)31-28(34)23-13-11-10-12-14-23/h10-16,19-22,24,26-27,29H,17-18H2,1-9H3,(H,31,32,34,35)/t24-,26-,27-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVIBHROGHPVKN-UNXBZVTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)OCSC)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)OCSC)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47N3O7SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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